molecular formula C13H10F2OS B8076537 2-[(2,4-Difluorophenyl)methoxy]benzenethiol

2-[(2,4-Difluorophenyl)methoxy]benzenethiol

Cat. No.: B8076537
M. Wt: 252.28 g/mol
InChI Key: VBRFBLJKYGLBSY-UHFFFAOYSA-N
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Description

The compound identified as “2-[(2,4-Difluorophenyl)methoxy]benzenethiol” is a chemical entity listed in the PubChem database

Preparation Methods

The synthesis of 2-[(2,4-Difluorophenyl)methoxy]benzenethiol involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reaction conditions for the synthesis of this compound often involve controlled temperature, pressure, and pH levels to ensure optimal reaction rates and product formation.

    Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high efficiency and scalability.

Chemical Reactions Analysis

2-[(2,4-Difluorophenyl)methoxy]benzenethiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involving reducing agents like sodium borohydride or lithium aluminum hydride can convert this compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

    Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions are typically optimized to achieve the desired product yield and purity.

    Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions used. These products can include various derivatives and analogs of this compound.

Scientific Research Applications

2-[(2,4-Difluorophenyl)methoxy]benzenethiol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study cellular processes and molecular interactions.

    Industry: this compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorophenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-[(2,4-Difluorophenyl)methoxy]benzenethiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various factors, such as:

    Chemical Structure: The structural similarities and differences between this compound and other compounds.

    Reactivity: The reactivity of this compound compared to similar compounds in various chemical reactions.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry

Properties

IUPAC Name

2-[(2,4-difluorophenyl)methoxy]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2OS/c14-10-6-5-9(11(15)7-10)8-16-12-3-1-2-4-13(12)17/h1-7,17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRFBLJKYGLBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=C(C=C(C=C2)F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OCC2=C(C=C(C=C2)F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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